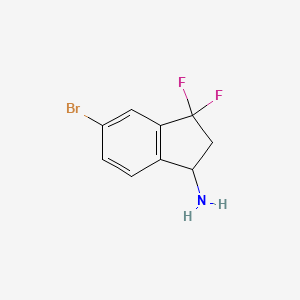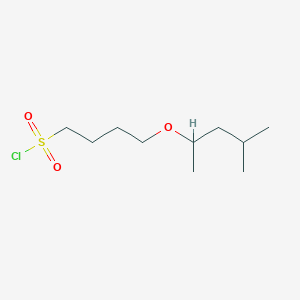
4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride is a specialized chemical compound with the molecular formula C10H21ClO3S and a molecular weight of 256.79 g/mol . This compound is known for its unique molecular structure, which includes a sulfonyl chloride group, making it valuable in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride typically involves the reaction of 4-((4-Methylpentan-2-yl)oxy)butanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes, where the starting materials are reacted in large reactors under optimized conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl sulfonates, and alkenyl sulfonates.
Hydrolysis: The compound can be hydrolyzed under basic conditions to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, phenoxides, and enolates are commonly used nucleophiles in substitution reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Aryl Sulfonates: Formed from the reaction with phenoxides.
Alkenyl Sulfonates: Formed from the reaction with enolates.
Wissenschaftliche Forschungsanwendungen
4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which stabilizes the transition state and lowers the activation energy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl fluoride: Similar structure but with a fluoride group instead of chloride.
4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonic acid: The hydrolyzed form of the sulfonyl chloride.
Uniqueness
4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride is unique due to its specific reactivity and the ability to form a wide range of derivatives. Its sulfonyl chloride group provides versatility in chemical synthesis, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H21ClO3S |
|---|---|
Molekulargewicht |
256.79 g/mol |
IUPAC-Name |
4-(4-methylpentan-2-yloxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H21ClO3S/c1-9(2)8-10(3)14-6-4-5-7-15(11,12)13/h9-10H,4-8H2,1-3H3 |
InChI-Schlüssel |
PKWNAUSAEUFPTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C)OCCCCS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


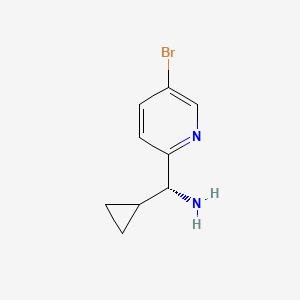

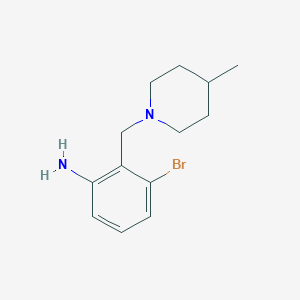
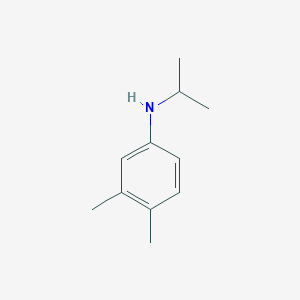
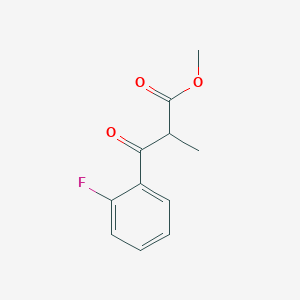
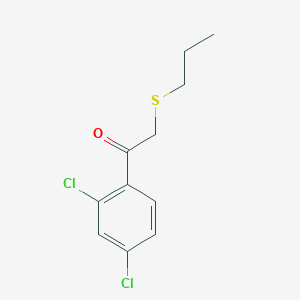
![3',4'-Dihydrospiro[cyclobutane-1,2'-pyrano[2,3-b]pyridine]-4'-one](/img/structure/B13639430.png)
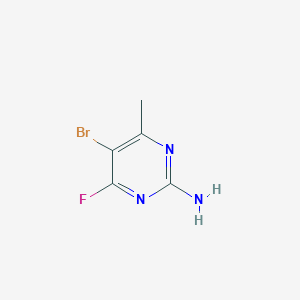
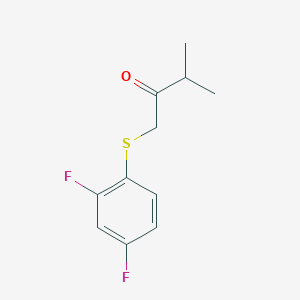
![Benzyl 3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13639451.png)
![methyl (6S,7S)-7-(hydroxycarbamoyl)-6-(4-phenylpiperazine-1-carbonyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13639460.png)

